2-(4-甲氧基苯基)喹啉-4-羧酸

描述

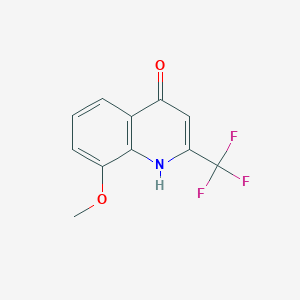

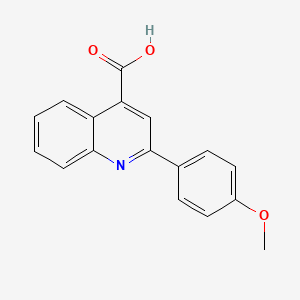

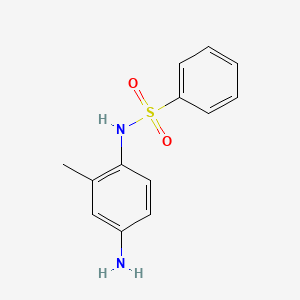

The compound "2-(4-Methoxyphenyl)quinoline-4-carboxylic acid" is a derivative of quinoline-2-carboxylic acid, which is a scaffold found in various compounds with diverse biological activities. The methoxy group at the para position of the phenyl ring and the carboxylic acid moiety at the 4-position on the quinoline ring are structural features that may influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include condensation, cyclization, and functional group transformations. For instance, derivatives of quinoline-2-carboxylic acid can be synthesized by the condensation of substituted 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . Another approach for synthesizing quinoline derivatives is through a domino process starting from arylmethyl azides, which rearrange to form an N-aryl iminium ion and then react with ethyl 3-ethoxyacrylate to yield quinoline-3-carboxylic acid ethyl esters .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using techniques such as single crystal X-ray diffraction. For example, the crystal and molecular structures of phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate have been determined, revealing their crystallization in monoclinic space groups with specific unit cell parameters . Density functional theory (DFT) calculations can also be performed to optimize the geometry and analyze the frontier molecular orbitals, which can provide insights into the electronic properties of these compounds .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions due to their reactive sites. The presence of a carboxylic acid group allows for the formation of metal salts, which can be used in analytical applications such as the gravimetric determination of metal ions . The carboxylic acid moiety also provides a handle for further chemical modifications, such as esterification, which can affect the compound's biological activity and pharmacokinetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. Substituents on the quinoline nucleus, such as methoxy or chloro groups, can affect solubility, thermal behavior, and reactivity. These properties are crucial for the compound's application as analytical reagents or in the development of pharmaceutical agents . The carboxylic acid group, in particular, is significant for the compound's acidity and its ability to form stable metal complexes .

科学研究应用

-

Medicinal Chemistry

- Application : This compound has been used in the synthesis of new 2-phenyl-quinoline-4-carboxylic acid derivatives .

- Methods : The synthesis started from aniline, 2-nitrobenzaldehyde, and pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .

- Results : The newly-synthesized compounds were characterized by 1H-NMR, 13C-NMR, and HRMS . Some compounds displayed good antibacterial activity against Staphylococcus aureus .

-

Biochemistry

- Application : Quinoline-4-carboxylic acid, which is structurally similar to 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid, has been investigated as a highly potent scaffold for the development of alkaline phosphatase inhibitors .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not provided in the source .

-

Pharmaceutical Industry

- Application : Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Most of the tested compounds showed remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP) and human placental alkaline phosphatase (h-PLAP) .

-

Organic Synthesis

- Application : 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid might be used in the synthesis of other organic compounds .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not provided in the source .

-

Pharmaceutical Industry

- Application : Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Most of the tested compounds showed remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP) and human placental alkaline phosphatase (h-PLAP) .

-

Organic Synthesis

- Application : 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid might be used in the synthesis of other organic compounds .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not provided in the source .

未来方向

The future directions for the study and application of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid could involve further exploration of its biological activities and potential uses in pharmaceuticals . Additionally, the development of more efficient and versatile synthesis methods could also be a focus of future research .

Relevant Papers Several papers have been published on 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid, discussing its synthesis, properties, and potential applications . These papers provide valuable insights into the compound and can be referred to for more detailed information.

属性

IUPAC Name |

2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-21-12-8-6-11(7-9-12)16-10-14(17(19)20)13-4-2-3-5-15(13)18-16/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNPYYVKVXSLQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350277 | |

| Record name | 2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | |

CAS RN |

4364-02-7 | |

| Record name | 2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)

![5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B1298027.png)

![4H-thieno[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B1298028.png)

![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)